N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,4-Dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 5. The molecule features a 2,4-dimethylphenyl group on the amide nitrogen and an ethyl substituent at position 5 of the pyrazolo ring.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-4-26-13-18(22(28)24-20-11-10-15(2)12-16(20)3)21-19(14-26)23(29)27(25-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZULYVLXXMSAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst.
Addition of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively, using reagents such as ethyl bromide and phenylboronic acid.
Formation of the carboxamide group: This is typically achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may be studied for its potential biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
In medicine, this compound could be investigated as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of pyrazolo[4,3-c]pyridine carboxamides, with structural analogs differing in substituents on the amide nitrogen (N-aryl vs. N-alkyl) and the pyrazolo ring (alkyl/aryl groups at position 5). Below is a comparative analysis based on available
Table 1: Key Structural Differences Among Pyrazolo[4,3-c]pyridine Carboxamides
Pharmacological and Physicochemical Properties
- Lipophilicity : The ethyl group at position 5 (target compound) balances hydrophobicity compared to the propyl substituent in 923175-15-9, which may reduce aqueous solubility .
- Hydrogen Bonding : The carboxamide and pyrazolone moieties enable hydrogen bonding, a critical feature for molecular recognition and crystal packing .
Crystallographic Analysis
Crystal structures of related compounds (e.g., ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal triclinic (P1) packing with intermolecular hydrogen bonds stabilizing the lattice . For the target compound, the 2,4-dimethylphenyl group may disrupt π-π stacking observed in simpler analogs, as seen in SHELX-refined structures .
Key Research Findings
Substituent Impact : Bulky N-aryl groups (e.g., 2,4-dimethylphenyl) reduce conformational flexibility but enhance thermal stability in solid-state forms .
Bioactivity Trends : Propyl and benzyl substituents at position 5 (e.g., 923175-15-9 and 923226-49-7) correlate with increased membrane permeability in preliminary assays .
Crystallography Tools : SHELX programs remain pivotal for resolving complex hydrogen-bonding networks in these systems .
Biological Activity
N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound contribute to its interaction with various biological targets.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921576-96-7 |
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 386.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy.
Biological Activities
-
Anticancer Activity
- Research indicates that compounds similar to N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-436 and CAPAN-1) with IC50 values ranging from 4 nM to 19.8 µM depending on the specific derivative and its structural modifications .
- Mechanistic Insights
Case Studies
Several studies have explored the biological activity of similar pyrazolo derivatives:
- Study on PARP Inhibition
- Cell Proliferation Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
